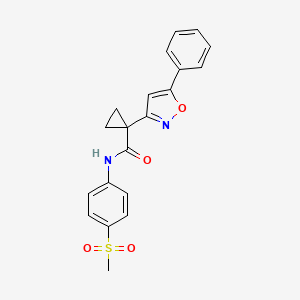

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of isoxazole, a type of heterocyclic aromatic organic compound . Isoxazoles have a five-membered ring that consists of three carbon atoms and two heteroatoms, one of which is an oxygen atom, and the other is a nitrogen atom .

Molecular Structure Analysis

Isoxazoles have a five-membered ring structure with an oxygen atom and a nitrogen atom. This structure can allow for a variety of substitutions at different positions on the ring, leading to a wide range of potential derivatives .Chemical Reactions Analysis

The chemical reactions of isoxazoles can vary widely depending on the specific substitutions present on the ring. Some isoxazoles can undergo reactions such as nucleophilic substitutions or additions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Isoxazoles, in general, are stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación

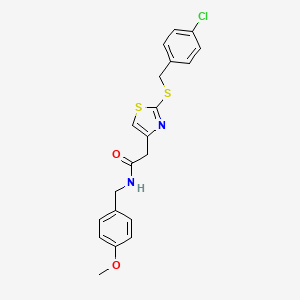

Biocatalysis in Drug Metabolism The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis. This approach facilitates the production of metabolites in quantities sufficient for structural characterization by nuclear magnetic resonance spectroscopy, which is critical for understanding the drug's metabolism in preclinical species (Zmijewski et al., 2006).

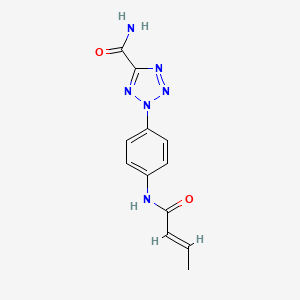

Molecular Docking and Bioassay Studies Molecular docking and bioassay studies have highlighted the potential of certain tetrazole and nitrate compounds as inhibitors, despite their lack of inhibition potency for cyclooxygenase enzymes. These studies utilize X-ray crystallography to determine molecular structure and assess interactions within the active site of enzymes, providing insights into the compound's pharmacological potential without direct application as a drug (Al-Hourani et al., 2020).

Chemical Synthesis and Optimization Research into the synthesis of complex molecules involving the compound showcases the optimization of reaction conditions to achieve high yields and purity, indicating its utility in developing efficient synthetic routes for industrial applications (Cheng-ron, 2015).

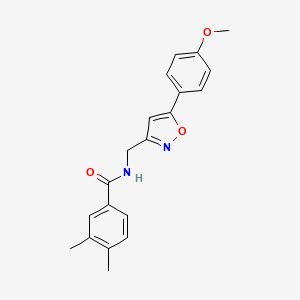

Antimicrobial Activity of Isoxazole-Based Heterocycles The synthesis and evaluation of isoxazole-based heterocycles incorporating the sulfamoyl moiety demonstrate promising antimicrobial activity. This area of research explores the compound's potential as a basis for developing new antimicrobial agents, highlighting its role in addressing resistance issues (Darwish et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methylsulfonylphenyl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-27(24,25)16-9-7-15(8-10-16)21-19(23)20(11-12-20)18-13-17(26-22-18)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSYNHLGJJCWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CC2)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylsulfonyl)phenyl)-1-(5-phenylisoxazol-3-yl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)

![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)

![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)

![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)